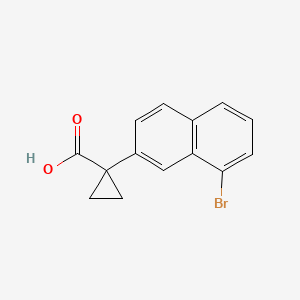

1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(8-bromonaphthalen-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-12-3-1-2-9-4-5-10(8-11(9)12)14(6-7-14)13(16)17/h1-5,8H,6-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFKSCXIZHCBAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=C(C=CC=C3Br)C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation via Ylide-Mediated Reactions

Nitrogen ylide-mediated cyclopropanation offers a stereoselective pathway to construct the cyclopropane ring. A representative approach, adapted from pyrimidinyl cyclopropane syntheses , involves generating a nitrogen ylide from tert-butyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane (DABCO). The ylide reacts with a vinylnaphthalene precursor to form the cyclopropane core. For instance, 2-vinyl-8-bromonaphthalene undergoes cyclopropanation in acetonitrile with cesium carbonate as a base at 80°C, yielding the cyclopropane ester intermediate. Subsequent hydrolysis with aqueous HCl affords the carboxylic acid.

Key Data:

-

Catalyst: DABCO-derived ylide

-

Temperature: 80°C

-

Yield: 58–72% (ester intermediate)

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing diiodomethane and zinc-copper couple, is a classical method for cyclopropane synthesis. A patent detailing cyclopropane carboxylate production illustrates its applicability. For 1-(8-bromonaphthalen-2-yl)cyclopropane-1-carboxylic acid, the naphthalene substrate (e.g., 8-bromo-2-naphthyl acrylate) reacts with CH₂I₂ and activated zinc in tetrahydrofuran (THF) at 0°C. The cyclopropane ester is hydrolyzed using NaOH, followed by acidification to isolate the carboxylic acid.

Optimization Insights:

-

Zinc Activation: CuI as co-catalyst enhances reactivity

-

Temperature: 0°C to room temperature

Bromination Strategies for Regioselective Substitution

Introducing bromine at the 8-position of naphthalene requires directed electrophilic substitution. A two-step sequence involves:

-

Directed Metalation : Treating 2-naphthalenecarboxylic acid with LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with Br₂ to install bromine at the 8-position .

-

Cyclopropanation : Using ylide or Simmons-Smith methods to form the cyclopropane ring.

Regioselectivity Control:

-

Directing Group: Carboxylic acid directs bromination to the 8-position

Oxidation of Cyclopropane Aldehydes

A patent describes the oxidation of cyclopropanecarboxaldehydes to carboxylic acids using molecular oxygen. For the target compound, 8-bromo-2-naphthaldehyde undergoes cyclopropanation via ylide or Wittig reactions, followed by oxidation with O₂ in the presence of a cobalt catalyst.

Oxidation Parameters:

Comparative Analysis of Methods

Chemical Reactions Analysis

1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or alkanes.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromonaphthalene moiety can engage in π-π interactions, while the cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity. The carboxylic acid group can form hydrogen bonds, further stabilizing the interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid with structurally related cyclopropane carboxylic acid derivatives, highlighting key differences in substituents, molecular properties, and applications:

*Estimated based on structural analogy.

Key Observations:

Pyridine and benzo[1,3]dioxole systems introduce heteroatoms, altering electronic properties and solubility .

Substituent Effects: Bromine atoms facilitate cross-coupling reactions, as seen in and , whereas fluorine improves metabolic stability and lipophilicity .

Physicochemical Properties :

- Cyclopropane rings impart strain, increasing reactivity in ring-opening or functionalization reactions.

- Carboxylic acid groups enable salt formation or conjugation, critical for bioavailability and derivatization .

Applications :

Biological Activity

1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a bromonaphthalene moiety. Its molecular formula is . The unique structural features of this compound contribute to its potential biological activities, particularly in medicinal chemistry and agrochemical applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Structural Features:

- Cyclopropane Ring: Enhances the compound's reactivity and binding properties.

- Bromonaphthalene Moiety: Imparts specific interactions with biological targets, potentially influencing pharmacological effects.

The biological activity of this compound is largely dependent on its interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate various biochemical pathways, leading to potential therapeutic applications. The bromine atom in the structure allows for unique substitution reactions, which can enhance its binding affinity and specificity compared to similar compounds.

Biological Activity and Applications

Research into the biological activity of this compound has indicated several potential applications:

- Medicinal Chemistry: It may serve as a lead compound for developing pharmaceuticals targeting specific biological pathways, including anti-inflammatory and anticancer properties.

- Agrochemicals: Its derivatives could be explored for use in agricultural applications due to their potential efficacy against pests or diseases.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals differences in biological activity:

| Compound Name | Key Differences |

|---|---|

| 1-(Naphthalen-1-YL)cyclopropane-1-carboxylic acid | Lacks the bromine atom; may exhibit different reactivity. |

| 1-(7-Chloronaphthalen-1-YL)cyclopropane-1-carboxylic acid | Contains chlorine instead of bromine; alters chemical properties. |

| 1-(7-Methoxynaphthalen-1-YL)cyclopropane-1-carboxylic acid | Features a methoxy group; affects solubility and reactivity. |

The presence of the bromine atom in this compound distinguishes it from these analogs, allowing it to participate in specific substitution reactions and potentially exhibit unique biological activities.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profile of this compound. For instance:

- Anti-inflammatory Activity: In vitro studies demonstrated that the compound inhibited pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases.

- Anticancer Properties: Preliminary research indicated that this compound could induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(8-bromonaphthalen-2-yl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclopropanation via [2+1] cycloaddition using vinyl halides or diazo compounds. For example, bromonaphthalene derivatives (e.g., 8-bromo-2-naphthol) can undergo coupling with cyclopropane precursors like malonate esters under palladium catalysis . Yield optimization requires controlling temperature (e.g., 60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Post-synthetic hydrolysis of ester intermediates to the carboxylic acid is achieved using aqueous HCl or NaOH (pH 1–3) . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ ~1.5–2.5 ppm for cyclopropane protons) .

Q. How is the structural integrity of the cyclopropane ring confirmed in this compound?

Methodological Answer: X-ray crystallography is the gold standard for confirming cyclopropane geometry. For bromonaphthalene derivatives, single-crystal diffraction reveals bond lengths (C–C ~1.54 Å in cyclopropane) and angles (~60°), while bromine substituents exhibit characteristic anisotropic displacement parameters . Complementary techniques include - and -NMR: cyclopropane protons show distinct coupling patterns (e.g., for geminal coupling), and carbonyl carbons resonate at ~170–175 ppm .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies involve incubating the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours, followed by LC-MS analysis. The carboxylic acid group confers solubility in polar aprotic solvents (e.g., DMSO) but limited solubility in water at neutral pH. Degradation products (e.g., decarboxylation or cyclopropane ring-opening) are monitored via -NMR (if fluorinated analogs exist) or IR spectroscopy (loss of C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer: The bromine atom at the 8-position of naphthalene acts as a directing group in Suzuki-Miyaura couplings. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electron density redistribution, favoring oxidative addition with Pd(0) catalysts at the ortho position . Experimental validation uses competitive reactions with aryl boronic acids, analyzed via GC-MS to quantify coupling product ratios. Hammett plots correlate substituent effects with reaction rates .

Q. What computational methods are used to predict the compound’s reactivity in photochemical applications?

Methodological Answer: Time-Dependent DFT (TD-DFT) with CAM-B3LYP functional and solvent continuum models (e.g., COSMO for DMSO) calculates UV-Vis absorption spectra. Key transitions (e.g., π→π* in naphthalene at ~270 nm) are compared with experimental data from UV-Vis spectroscopy. Frontier molecular orbital analysis identifies electron-deficient regions for photo-induced electron transfer .

Q. How can the compound’s potential as a bioactive probe be evaluated in enzyme inhibition assays?

Methodological Answer: Target enzymes (e.g., cyclopropane-specific oxidases) are incubated with the compound at varying concentrations (1 nM–100 µM). Activity is measured via fluorometric assays (e.g., NADH depletion at 340 nm) or HPLC-based substrate depletion. IC values are derived from dose-response curves. Competitive inhibition is confirmed via Lineweaver-Burk plots . Toxicity screening in cell lines (e.g., HepG2) uses MTT assays, with LC values compared to structurally similar compounds .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported NMR chemical shifts for this compound?

Methodological Answer: Contradictions often arise from solvent effects or impurities. Standardize NMR acquisition in deuterated DMSO or CDCl with TMS as an internal reference. Compare data with computational predictions (e.g., ACD/Labs or ChemDraw NMR simulations) and published crystallographic data (e.g., Cambridge Structural Database entries for bromonaphthalene derivatives) .

Q. What strategies validate the absence of cyclopropane ring-opening during storage?

Methodological Answer: Accelerated stability testing (40°C/75% RH for 1 month) with periodic sampling. Analyze via -NMR for loss of cyclopropane proton signals and GC-MS for volatile byproducts (e.g., alkenes from ring-opening). Storage in amber vials under nitrogen at −20°C minimizes degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.